molecular formula C14H9FN2O2 B6400573 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid CAS No. 1261966-35-1

3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid

Cat. No.: B6400573
CAS No.: 1261966-35-1
M. Wt: 256.23 g/mol
InChI Key: FSLQBVIXRMQNIU-UHFFFAOYSA-N
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Description

3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H9FN2O2 It is characterized by the presence of an amino group, a cyano group, and a fluorine atom attached to a benzoic acid core

Preparation Methods

The synthesis of 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug development. Its unique structure, featuring both cyano and fluorine substituents, enhances its biological activity by influencing binding affinity to various molecular targets.

Potential Applications:

  • Negative Allosteric Modulator : It has been studied as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGlu5, which are implicated in neurological disorders such as anxiety and depression .

Case Studies:

  • In Vitro Studies : Research has shown that modifications at the cyano position can significantly alter biological activity, suggesting avenues for developing new therapeutic agents targeting mGlu5 receptors.
  • In Vivo Efficacy : Animal models indicate that similar compounds can reduce symptoms associated with neurological disorders, supporting the therapeutic potential of this compound in treating conditions like anxiety and depression.

Synthetic Applications

3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Types of Reactions:

  • Substitution Reactions : The fluorine atom can be substituted with other functional groups under specific conditions.
  • Oxidation and Reduction Reactions : The cyano group can be reduced to an amine or oxidized to other functional groups.
  • Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex organic compounds.

The compound's biological activity is primarily attributed to its interaction with specific biological targets. The presence of cyano and fluorine groups enhances its binding affinity and selectivity towards these targets.

Mechanism of Action:

  • The compound may modulate the activity of enzymes or receptors by altering their conformation or blocking their active sites, which is crucial for its role in medicinal chemistry .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.

Summary Table: Applications of this compound

Application AreaSpecific UseMechanism/Action
Medicinal ChemistryNegative allosteric modulation of mGlu5Alters receptor activity
Organic SynthesisBuilding block for complex moleculesParticipates in substitution and coupling reactions
Biological ResearchInvestigated for interactions with biomoleculesEnhances binding affinity through structural features
Industrial ChemistryProduction of specialty chemicalsUtilized as an intermediate in chemical synthesis

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds to 3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid include:

    3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid: Differing in the position of the cyano group.

    3-Amino-5-(trifluoromethyl)benzoic acid: Featuring a trifluoromethyl group instead of a cyano group.

    2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid: Having a different core structure with a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

3-Amino-5-(5-cyano-2-fluorophenyl)benzoic acid, a compound featuring both cyano and fluorine substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C12_{12}H8_{8}F1_{1}N1_{1}O2_{2}
  • Molecular Weight : Approximately 221.2 g/mol

The presence of the cyano and fluorine groups can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group can enhance binding affinity, while the fluorine atom may influence the compound's lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structural features demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 μg/mL
3-Cyano-5-fluoro-N-arylbenzamideS. aureus20 μg/mL
Thiazole derivativesVarious strains6.25 μg/mL

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50_{50} Value (μM)
This compoundMCF-722.54
Benzamide derivativesA5493.0
DoxorubicinMCF-710.0

Case Studies and Research Findings

  • Study on mGlu5 Receptor Antagonism :
    Research on structurally similar compounds has highlighted their role as antagonists for metabotropic glutamate receptor mGlu5. These compounds demonstrated significant effects in preclinical models for conditions like Parkinson’s disease and fragile X syndrome, suggesting a potential therapeutic application for this compound in neurological disorders .
  • Synthesis and Evaluation of Derivatives :
    A series of derivatives were synthesized to evaluate their biological activities systematically. Some derivatives exhibited enhanced stability and potency against specific cancer cell lines, indicating that modifications to the core structure can lead to improved therapeutic profiles .

Properties

IUPAC Name

3-amino-5-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-13-2-1-8(7-16)3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6H,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQBVIXRMQNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689797
Record name 5-Amino-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-35-1
Record name 5-Amino-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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